molecular formula C24H22ClN3O4S B359133 [2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate CAS No. 314044-29-6

[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate

Cat. No.: B359133
CAS No.: 314044-29-6
M. Wt: 484g/mol
InChI Key: FERZRKNCTYGXBA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of functional groups through various organic reactions. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of methoxy and chlorobenzoate groups via nucleophilic substitution and esterification reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, scalable reaction conditions, and continuous flow reactors to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science: Exploration of its properties for the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-oxo-1,2,3,4-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate
  • 2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydroquinolino[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate

Uniqueness

The uniqueness of 2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

314044-29-6

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484g/mol

IUPAC Name

[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H22ClN3O4S/c1-28-10-9-15-19(12-28)33-23-20(15)22(29)26-21(27-23)13-7-8-17(18(11-13)31-2)32-24(30)14-5-3-4-6-16(14)25/h3-8,11,21,27H,9-10,12H2,1-2H3,(H,26,29)

InChI Key

FERZRKNCTYGXBA-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)OC

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)OC

Origin of Product

United States

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